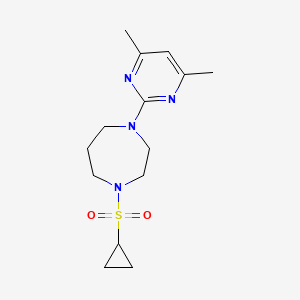![molecular formula C11H12BrN5 B15119957 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group and an azetidine ring linked to an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the attachment of the imidazole moiety, which can be achieved through various coupling reactions, such as the use of imidazole and formaldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole and azetidine rings can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted pyrimidine derivative.
科学研究应用
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which may be relevant for its biological activity .
相似化合物的比较
Similar Compounds
2-bromo-1-methyl-1H-imidazole: Similar in structure but lacks the pyrimidine and azetidine rings.
1,4-bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole moieties but has a benzene core instead of pyrimidine.
Uniqueness
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromo group allows for further functionalization, while the imidazole and azetidine rings provide sites for interaction with biological targets.
属性
分子式 |
C11H12BrN5 |
|---|---|
分子量 |
294.15 g/mol |
IUPAC 名称 |
5-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H12BrN5/c12-10-3-14-11(15-4-10)17-6-9(7-17)5-16-2-1-13-8-16/h1-4,8-9H,5-7H2 |
InChI 键 |
TUOBZTLHESDVOE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC=C(C=N2)Br)CN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15119877.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15119880.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119891.png)
![3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15119893.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B15119894.png)
![N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119905.png)

![6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15119921.png)
![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15119930.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)
![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)

![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B15119964.png)
